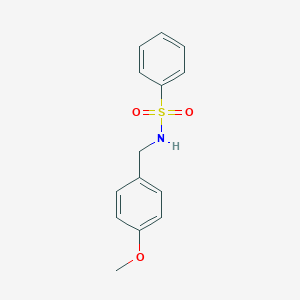![molecular formula C12H13NO B184600 3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene CAS No. 10437-90-8](/img/structure/B184600.png)
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, commonly known as POB, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. POB belongs to the family of azabicyclooctanes, which are known for their diverse biological activities and pharmacological properties.
作用機序
The mechanism of action of POB is complex and involves multiple targets and pathways. In neuroscience, POB acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances the activity of these receptors and leads to increased neurotransmitter release and neuronal excitability. In cancer cells, POB induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR signaling pathway. In infectious diseases, POB targets various enzymes and proteins involved in bacterial and viral replication, such as DNA gyrase and NS5B polymerase.
生化学的および生理学的効果
POB has been shown to have diverse biochemical and physiological effects, depending on the target and pathway involved. In neuroscience, POB can enhance cognitive function and memory retention by increasing the release of neurotransmitters, such as dopamine and acetylcholine. In cancer cells, POB can induce apoptosis and cell cycle arrest, leading to tumor growth inhibition and regression. In infectious diseases, POB can inhibit bacterial and viral replication, leading to reduced pathogen load and improved clinical outcomes.
実験室実験の利点と制限
POB has several advantages for lab experiments, including its unique structural features, diverse biological activities, and potential therapeutic applications. POB can be synthesized in high yield and purity using a simple and scalable method, which makes it suitable for large-scale production and screening. However, POB also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, POB can be toxic at high concentrations, which requires careful dose optimization and toxicity testing.
将来の方向性
There are several future directions for POB research, including the development of new synthetic methods and analogs with improved pharmacological properties and lower toxicity. Additionally, POB can be further studied for its potential therapeutic applications in other fields, such as immunology and metabolic disorders. Furthermore, the mechanism of action of POB can be elucidated using advanced techniques, such as X-ray crystallography and molecular dynamics simulations, which can provide insights into its binding interactions and conformational changes.
合成法
The synthesis of POB involves the condensation of 2-aminophenol and 3-phenylpropanal in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration to yield POB. The yield and purity of POB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
POB has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, POB has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in learning, memory, and addiction. POB has also been investigated as a potential anticancer agent, as it can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, POB has shown promising activity against bacterial and viral infections, such as tuberculosis and hepatitis C virus.
特性
CAS番号 |
10437-90-8 |
|---|---|
製品名 |
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
3-phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C12H13NO/c1-2-4-10(5-3-1)13-11-6-8-12(14-13)9-7-11/h1-6,8,11-12H,7,9H2 |
InChIキー |
SWADYRHRRIXQKS-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1N(O2)C3=CC=CC=C3 |
正規SMILES |
C1CC2C=CC1N(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



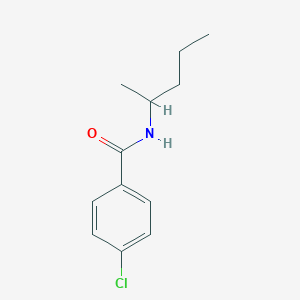
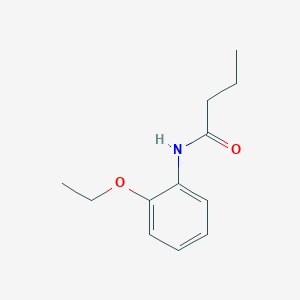
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
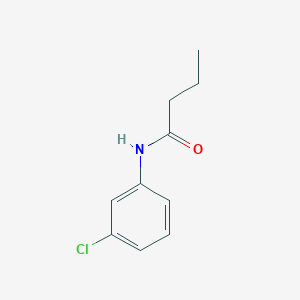
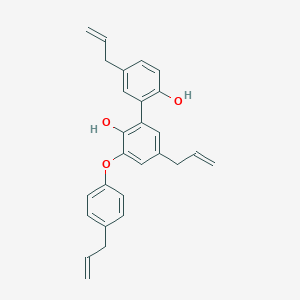
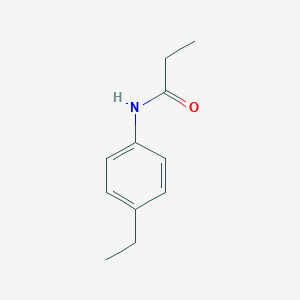
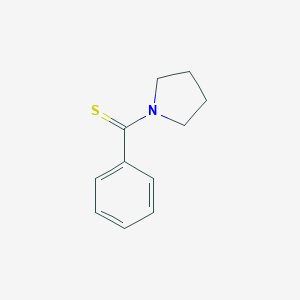
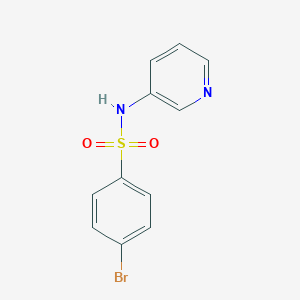
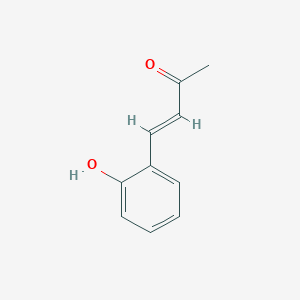
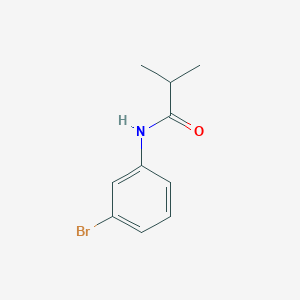
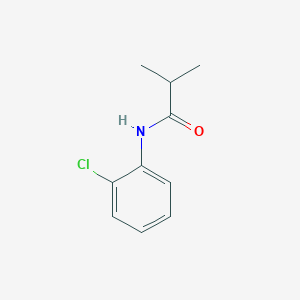

![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
